The Chemical Profile of Fusicoccin H: Structure, Activity, and Experimental Insights
The Chemical Profile of Fusicoccin H: Structure, Activity, and Experimental Insights
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fusicoccin (B1218859) H (FC-H) is a diterpenoid glycoside and a minor metabolite produced by the fungus Phomopsis amygdali (previously Fusicoccum amygdali)[1][2][3]. Unlike its well-studied analogue, Fusicoccin A (FC-A), a potent phytotoxin known for inducing plant wilting, Fusicoccin H exhibits significantly reduced biological activity[4][5]. It is structurally distinct and serves as a biosynthetic precursor to FC-A. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies pertaining to Fusicoccin H. Its unique profile as a structurally related but biologically weak analogue makes it a valuable tool for structure-activity relationship (SAR) studies and for probing the intricacies of the 14-3-3 protein-protein interactions stabilized by fusicoccanes.
Chemical Structure and Physicochemical Properties
Fusicoccin H is chemically identified as 16-O-demethyl-19-deoxy-de-t-pentenyldideacetylFC. Structurally, it is a terpene glycoside characterized by the core 5-8-5 carbotricyclic ring system typical of fusicoccanes. Key distinctions from the highly active Fusicoccin A include the absence of acetyl groups and the lack of the O-tert-pentenyl group on the glucose moiety, which contributes to its increased hydrophilicity.
Data Presentation: Physicochemical Properties
The quantitative properties of Fusicoccin H are summarized in the table below for clear reference and comparison.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.0³,⁷]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Molecular Formula | C₂₆H₄₂O₈ | |
| Molecular Weight | 482.6 g/mol | |
| CAS Number | 50906-51-9 | |
| Classification | Terpene Glycoside |
Biological Activity and Mechanism of Action
The biological activity of fusicoccins is primarily mediated by their ability to stabilize the protein-protein interaction (PPI) between the plasma membrane (PM) H⁺-ATPase and regulatory 14-3-3 proteins. This stabilization locks the H⁺-ATPase in a permanently active state, leading to proton extrusion, membrane hyperpolarization, and a cascade of physiological effects, most notably the irreversible opening of stomata, which causes wilting in plants.
Fusicoccin H, however, is a weak effector of this system. Studies comparing various fusicoccin analogues have demonstrated that FC-H has little to no effect on plant growth, stomatal opening, or photosynthesis. This lack of activity is attributed to its structural differences from FC-A, particularly its increased hydrophilicity, which likely results in a significantly weaker binding affinity for the 14-3-3/H⁺-ATPase ternary complex.
Signaling Pathway: Fusicoccin-Mediated H⁺-ATPase Activation
The following diagram illustrates the established signaling pathway for active fusicoccins like FC-A. Fusicoccin H fails to effectively complete the final stabilization step.
Experimental Protocols
Detailed experimental protocols are critical for reproducing and building upon existing research. Below are methodologies derived from studies involving the isolation and functional analysis of fusicoccins.
Isolation and Identification of Fusicoccin H
Fusicoccin H was first isolated from the culture filtrates of Phomopsis amygdali. The general workflow involves large-scale fermentation, extraction, and chromatographic separation.
Methodology:
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Fermentation: P. amygdali is cultured in a suitable liquid medium on a pilot plant scale to generate sufficient biomass and secondary metabolites.
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Extraction: The culture filtrate is acidified and extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are combined, dried (e.g., over anhydrous Na₂SO₄), and evaporated under reduced pressure to yield a crude extract.
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Chromatographic Separation: The crude extract is subjected to multiple rounds of column chromatography. A typical sequence involves:
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Initial separation on a silica (B1680970) gel column using a gradient of methanol (B129727) in chloroform.
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Fractions containing fusicoccanes are identified by thin-layer chromatography (TLC).
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Further purification of relevant fractions is achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate minor metabolites like Fusicoccin H.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with known standards and previously published data.
Assay for Stomatal Opening and Plant Growth
The biological inactivity of Fusicoccin H is often demonstrated in contrast to the potent effects of Fusicoccin A.
Methodology:
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Plant Material: Arabidopsis thaliana plants are typically used. They are grown under controlled conditions (e.g., 16h light/8h dark cycle, 22°C) with sufficient water.
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Treatment: Ten-day-old plants are sprayed daily with a chemical solution containing the test compound (e.g., 0.3–30 µM Fusicoccin H or Fusicoccin A) dissolved in a vehicle like 0.1% ethanol. Control plants are treated with the vehicle alone.
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Growth Measurement: After a set period (e.g., at age 25 days), plants are harvested. The aboveground fresh and dry weights of the rosettes are measured and compared between treatment groups.
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Stomatal Conductance Measurement: Stomatal opening can be quantified by measuring gas exchange using an infrared gas analyzer. The CO₂ assimilation rate and stomatal conductance are measured on intact leaves before and after treatment to assess the physiological response.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the effects of different fusicoccin analogues on plant physiology.
References
- 1. mdpi.com [mdpi.com]
- 2. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
